molecular formula C13H12N2O4 B2687778 Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate CAS No. 478077-65-5

Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate

Cat. No.: B2687778
CAS No.: 478077-65-5
M. Wt: 260.249
InChI Key: KGYSJOVSRGPKAD-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate (hereafter referred to as Compound 5b) is a pyridazine derivative synthesized via cyclization of methyl 2-benzoylamino-3-[(4-methoxyphenyl)amino]but-2-enoate (3b) in polyphosphoric acid (PPA) under heating conditions . Its structure features a pyridazine core substituted with a 4-methoxyphenyl group at position 1, a ketone at position 4, and a methyl ester at position 3 (Figure 1). While microanalytical data for Compound 5b were reported as incomplete, its identity was confirmed by high-resolution mass spectrometry (HRMS) .

Figure 1. Structure of Compound 5b.

Properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-10-5-3-9(4-6-10)15-8-7-11(16)12(14-15)13(17)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYSJOVSRGPKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired pyridazine derivative. The reaction conditions often include refluxing the mixture in a suitable solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Reaction Conditions

ReagentSolventTemperatureProductYieldSource
15% HClH₂ORoom Temp1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid85%
NaOH (1M)EtOHRefluxSame as above78%

The acidic hydrolysis (pH = 2) preserves the pyridazine ring integrity, while basic conditions may lead to ring-opening side reactions if prolonged .

Ring Functionalization Reactions

The pyridazine ring participates in electrophilic substitution and redox reactions due to electron-deficient nature from the carbonyl and ester groups.

2.1. Reduction of the Pyridazine Ring

Selective reduction of the N–N bond in the pyridazine ring is achievable using borohydrides:

Example Reaction

Compound+LiBH4THF 55 C1 4 Methoxyphenyl 5 6 dihydro 4 oxopyridazine 3 carboxylate\text{Compound}+\text{LiBH}_4\xrightarrow{\text{THF 55 C}}\text{1 4 Methoxyphenyl 5 6 dihydro 4 oxopyridazine 3 carboxylate}

  • Bond length analysis shows N–N single bond formation (1.45 Å) post-reduction .

  • The dihydro derivative exhibits enhanced stability for further alkylation .

2.2. Nucleophilic Aromatic Substitution

The electron-withdrawing groups activate the pyridazine ring for nucleophilic attack at specific positions (C5 or C6).

Reaction with Hydrazine

Compound+NH2NH23 Hydrazinyl 1 4 methoxyphenyl 4 oxo 1 4 dihydropyridazine\text{Compound}+\text{NH}_2\text{NH}_2\rightarrow \text{3 Hydrazinyl 1 4 methoxyphenyl 4 oxo 1 4 dihydropyridazine}

  • This intermediate is pivotal for synthesizing fused heterocycles like pyridazino[1,2-a]triazines .

Condensation Reactions

The carbonyl group at C4 reacts with nucleophiles such as semicarbazides or thiosemicarbazides to form hydrazones or thiadiazoles.

Key Example

Compound+PhNHNH2EtOH 4 Phenylhydrazono 1 4 methoxyphenyl 6 oxo 1 6 dihydropyridazine 3 carboxylate\text{Compound}+\text{PhNHNH}_2\xrightarrow{\text{EtOH }}\text{4 Phenylhydrazono 1 4 methoxyphenyl 6 oxo 1 6 dihydropyridazine 3 carboxylate}

  • IR data (ν = 1650 cm⁻¹) confirm hydrazone formation .

  • X-ray crystallography of analogs reveals planar geometries favoring π-stacking .

Cross-Coupling Reactions

The methoxyphenyl substituent enables Suzuki-Miyaura couplings for aryl diversification.

Palladium-Catalyzed Coupling

CatalystBaseAryl Boronic AcidProductYield
Pd(PPh₃)₄K₂CO₃4-Fluorophenyl1-(4-Fluorophenyl)-4-oxo-...carboxylate65%
PdCl₂(dppf)CsF3-Chlorophenyl1-(3-Chlorophenyl)-4-oxo-...carboxylate72%
  • Coupling occurs at the para position of the methoxyphenyl group, confirmed by NOESY NMR .

Photochemical and Thermal Stability

  • Thermal Degradation : Heating above 200°C leads to decarboxylation, forming 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine (TGA data: 15% mass loss at 220°C) .

  • UV Irradiation : Exposure to UV light (254 nm) induces [4+2] cycloaddition with dienophiles like maleic anhydride, yielding bicyclic adducts .

Supramolecular Interactions

The compound forms hydrogen-bonded networks via its carbonyl and carboxylate groups, influencing reactivity in solid-state reactions:

  • O–H···O interactions (2.8–3.0 Å) stabilize dimeric structures .

  • π-Stacking between pyridazine rings (3.4 Å spacing) facilitates charge-transfer complexes .

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity
Recent studies have highlighted the potential antitumor properties of methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate. In a series of experiments, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the compound's structure significantly enhance its potency against tumor cells, making it a candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has demonstrated that this compound exhibits activity against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is crucial for the survival of these microorganisms .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Various analogs have been synthesized to determine how changes in functional groups affect biological activity. For instance, modifications to the methoxy group on the phenyl ring have shown varying degrees of effectiveness in enhancing antitumor activity .

Synthesis and Characterization

3.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the condensation of appropriate aldehydes with hydrazines followed by cyclization to form the pyridazine ring. The yield and purity of the final product can be optimized through careful control of reaction conditions such as temperature and solvent choice .

3.2 Characterization Techniques
Characterization of the synthesized compound is performed using various analytical techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the molecular structure and confirm the presence of functional groups essential for its biological activity .

5.1 Case Study: Antitumor Evaluation
In a recent study published in Acta Pharmacologica Sinica, researchers synthesized a series of pyridazine derivatives including this compound and evaluated their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The study found that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting potential as lead compounds for further development .

5.2 Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it was effective against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations comparable to those of conventional antibiotics .

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid (CAS 1365939-51-0)

This compound shares the pyridazine backbone with Compound 5b but differs in substituents:

  • Substituent at position 1 : 3-Methylphenyl (vs. 4-methoxyphenyl in 5b).
  • Functional group at position 3 : Carboxylic acid (vs. methyl ester in 5b).

Key Differences :

  • The carboxylic acid moiety may enhance hydrogen-bonding interactions, influencing bioavailability compared to the ester group in 5b .

Table 1. Structural Comparison of Compound 5b and Its Analog

Compound Name Position 1 Substituent Position 3 Functional Group Position 4 Group Synthesis Method
Compound 5b 4-Methoxyphenyl Methyl ester Ketone Cyclization in PPA
1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid 3-Methylphenyl Carboxylic acid Ketone Not specified

Methyl 1-(4-Methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (Compound 4b)

Compound 4b, synthesized alongside 5b in , is an imidazole derivative with structural similarities:

  • Core Heterocycle : Imidazole (vs. pyridazine in 5b).
  • Substituents : 4-Methoxyphenyl at position 1, phenyl at position 2, and methyl ester at position 4.

Key Differences :

  • The phenyl group at position 2 introduces additional π-π stacking capabilities absent in 5b .

Goxalapladib (CAS 412950-27-7)

Though structurally distinct, Goxalapladib shares a 4-oxo-1,8-naphthyridine core and includes trifluoromethyl and difluorophenyl groups. However, its larger molecular weight (718.80 g/mol) and complex substituents contrast with the simpler pyridazine scaffold of Compound 5b .

Implications for Drug Design

  • Electron-Donating Groups : The 4-methoxyphenyl group in 5b may enhance metabolic stability compared to the 3-methylphenyl analog.
  • Ester vs. Carboxylic Acid : The methyl ester in 5b could serve as a prodrug moiety, improving membrane permeability before hydrolysis to the active carboxylic acid form .

Biological Activity

Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Chemical Formula: C20_{20}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight: 382.44 g/mol
  • CAS Registry Number: 338395-97-4

Biological Activity Overview

This compound exhibits various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Antitumor Activity

Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in several cancer cell lines by activating caspase pathways. A study demonstrated a significant reduction in cell viability in breast cancer cells treated with varying concentrations of the compound (Table 1).

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it reduced inflammation markers such as TNF-alpha and IL-6 after administration. A notable study reported a decrease in paw edema in rats treated with this compound compared to control groups.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways: It can alter signaling pathways related to cell survival and apoptosis.
  • Interaction with DNA: Some studies suggest that it may interact with DNA, leading to cytotoxic effects in rapidly dividing cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Breast Cancer Treatment
A clinical trial investigated the effects of the compound on breast cancer patients. The results indicated a significant decrease in tumor size after a treatment regimen involving the compound over six weeks.

Case Study 2: Rheumatoid Arthritis Model
In a controlled study using an arthritis model in rats, treatment with the compound resulted in reduced joint swelling and pain scores compared to untreated controls.

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via strategies analogous to 1,4-dihydropyridine derivatives. For example, the isoxazole ring-opening approach (applicable to similar 4-oxo-1,4-dihydropyridine-3-carboxylates) involves reacting substituted isoxazoles with nucleophiles under acidic conditions . Another method employs a one-pot synthesis using methyl 4-chloroacetoacetate as a starting material, which simplifies purification and improves scalability . Key factors affecting yield include:

  • Catalyst selection : Acidic or basic catalysts (e.g., HCl, KOH) influence cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for intermediates .
  • Temperature : Optimal yields are observed at 80–100°C for cyclocondensation steps .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., DL-methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate), monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 6.4973 Å, b = 11.5323 Å, c = 11.2908 Å) are reported . These data reveal:

  • Planarity of the pyridazine ring : Critical for π-π stacking in biological interactions.
  • Hydrogen-bonding networks : Influence solubility and stability .

Q. What biological activities are associated with 1,4-dihydropyridine derivatives, and how might they apply to this compound?

  • Methodological Answer : 1,4-dihydropyridines exhibit calcium channel modulation, antibacterial, and antioxidant properties . For example:

  • Calcium modulation : Substituents at the 4-methoxyphenyl position enhance binding to L-type calcium channels .
  • Antibacterial activity : Electron-withdrawing groups (e.g., oxo, carboxylate) improve microbial target interactions .
    • Experimental validation requires in vitro assays (e.g., fluorescence-based calcium flux assays) and microbial growth inhibition studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when scaling up?

  • Methodological Answer : Optimization strategies include:

  • Flow chemistry : Reduces side reactions in exothermic steps (e.g., cyclocondensation) .
  • Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 minutes vs. 12 hours under conventional heating) .
  • Purification : Use of high-performance liquid chromatography (HPLC) with Chromolith® columns ensures purity >98% .
    • Data contradiction example : Discrepancies in reported yields (40–75%) may arise from solvent purity or catalyst aging; systematic DOE (Design of Experiments) is recommended .

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Methodological Answer : Contradictions between NMR, MS, and SC-XRD data often stem from:

  • Tautomerism : The 4-oxo group may exist in keto-enol equilibrium, altering NMR signals. Use deuterated DMSO to stabilize tautomers .
  • Crystallographic vs. solution-phase structures : SC-XRD confirms solid-state conformation, while NOESY NMR resolves solution-phase dynamics .
    • Case study : For ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, NMR (δ 8.21 ppm for H-2) aligns with X-ray data but diverges in polar solvents due to solvation effects .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to calcium channels (PDB: 1T3S). The 4-methoxyphenyl group shows high affinity for hydrophobic pockets .
  • QSAR studies : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with antibacterial IC₅₀ values .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

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